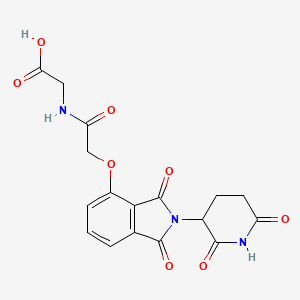
Thalidomide-O-acetamido-C1-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-C1-acid is a derivative of thalidomide, a compound historically known for its sedative properties and infamous for its teratogenic effects. This derivative has been developed to explore new therapeutic potentials while aiming to mitigate the adverse effects associated with thalidomide. This compound is primarily investigated for its immunomodulatory and anti-inflammatory properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C1-acid typically involves the reaction of thalidomide with acetic anhydride in the presence of a catalyst. The process begins with the formation of an intermediate compound, which is then subjected to further reactions to introduce the acetamido group. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-O-acetamido-C1-acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-C1-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic properties.
Biology: Investigated for its effects on cellular processes and its potential as an immunomodulatory agent.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Wirkmechanismus
The mechanism of action of Thalidomide-O-acetamido-C1-acid involves its interaction with cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of the compound to CRBN triggers the recruitment of non-native substrates to CRL4, leading to their subsequent degradation. This process modulates the levels of specific proteins involved in various cellular pathways, resulting in its immunomodulatory and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory properties and reduced teratogenic effects.
Pomalidomide: Known for its potent anti-cancer activity and used in the treatment of multiple myeloma.
Mezigdomide and Iberdomide: Newer analogs with improved efficacy and safety profiles.
Uniqueness: Thalidomide-O-acetamido-C1-acid stands out due to its specific modifications that aim to retain the beneficial properties of thalidomide while minimizing its adverse effects. Its unique structure allows for targeted protein degradation, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C17H15N3O8 |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C17H15N3O8/c21-11-5-4-9(15(25)19-11)20-16(26)8-2-1-3-10(14(8)17(20)27)28-7-12(22)18-6-13(23)24/h1-3,9H,4-7H2,(H,18,22)(H,23,24)(H,19,21,25) |
InChI-Schlüssel |
RWXQPURIXJNPSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















